5-Cyanopyrazine-2-carboxylic acid

Descripción general

Descripción

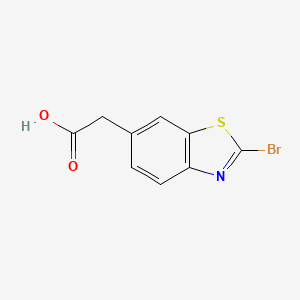

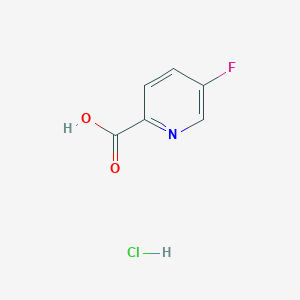

5-Cyanopyrazine-2-carboxylic acid is a pyrazine derivative . It contains 14 bonds in total, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .

Synthesis Analysis

The synthesis of 5-Cyanopyrazine-2-carboxylic acid can be achieved through the bioconversion of 2-cyanopyrazine using Agrobacterium sp. DSM 6336 . This process involves a two-enzyme-step bioconversion, resulting in a product concentration of 286 mM (40 g/l). After optimizing the isolation method, the total yield was 80% .Molecular Structure Analysis

The molecular structure of 5-Cyanopyrazine-2-carboxylic acid includes a six-membered ring and a carboxylic acid . It has a total of 14 bonds, including 1 rotatable bond, 1 double bond, 1 triple bond, and 6 aromatic bonds .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

5-Cyanopyrazine-2-carboxylic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules that interact with biological systems. For example, it has been used in the development of allosteric enhancers for the A1 adenosine receptor . These enhancers can modulate receptor activity, potentially leading to new therapeutic agents.

Flavor and Aroma Compounds

Pyrazines, including derivatives like 5-Cyanopyrazine-2-carboxylic acid , are known for their role in flavor and aroma. They are synthesized chemically or biologically and used as flavoring additives in the food industry. The formation of pyrazines is a common occurrence during the heating of food, contributing to the characteristic flavors of various products .

Antituberculous Agents

The bioconversion of 5-Cyanopyrazine-2-carboxylic acid to 5-hydroxypyrazine-2-carboxylic acid has been explored for the synthesis of new antituberculous agents. This process involves whole-cell biotransformation using specific bacterial strains, highlighting the compound’s potential in developing treatments for tuberculosis .

Organic Synthesis

As a versatile scaffold, 5-Cyanopyrazine-2-carboxylic acid is used in organic synthesis to create a variety of pyrazine derivatives. These derivatives have applications across multiple fields, including medicinal chemistry, where they are used to design compounds with potential biological activities .

Safety and Hazards

The safety data sheet for 5-Cyanopyrazine-2-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

5-Cyanopyrazine-2-carboxylic acid is a pyrazine compound . Pyrazines are a class of compounds that occur almost ubiquitously in nature It’s known that 5-hydroxypyrazine-2-carboxylic acid, a derivative of 5-cyanopyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents .

Mode of Action

DSM 6336 . This suggests that the compound may interact with its targets through biotransformation processes.

Biochemical Pathways

It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is prepared by whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid . This suggests that the compound may affect the biochemical pathways involved in this biotransformation process.

Result of Action

It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents . This suggests that the compound may have potential antimycobacterial activity.

Propiedades

IUPAC Name |

5-cyanopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZNLFBHQJKDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742139 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyanopyrazine-2-carboxylic acid | |

CAS RN |

1211533-09-3 | |

| Record name | 5-Cyanopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)

![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)

![4-bromo-6H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)